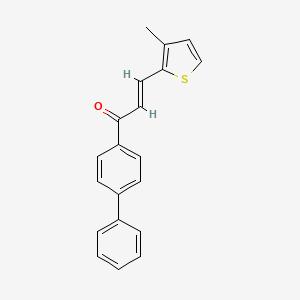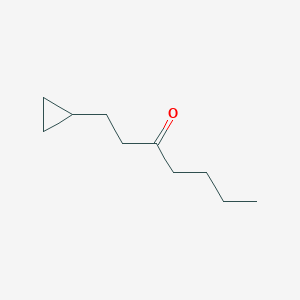
1-Cyclopropyl-3-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-heptanone (1-CPH) is an organic compound that has been studied for various applications in the scientific field. It is a cyclopropyl ketone, a type of cyclic compound that has a three-membered ring with a carbonyl group attached to the ring. 1-CPH has been studied for its potential uses in synthesis, scientific research applications, biochemical and physiological effects, and laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-heptanone is not well understood. However, it is believed to interact with proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 1-Cyclopropyl-3-heptanone has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
1-Cyclopropyl-3-heptanone has been studied for its potential biochemical and physiological effects. It has been shown to interact with proteins and enzymes in the body, leading to a variety of effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In addition, 1-Cyclopropyl-3-heptanone has been shown to interact with the enzyme cytochrome P450, leading to increased levels of certain drugs in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-heptanone has several advantages for laboratory experiments, including its low toxicity, low cost, and ease of synthesis. In addition, it is relatively stable and has a wide range of applications in various fields. However, 1-Cyclopropyl-3-heptanone also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-Cyclopropyl-3-heptanone has a wide range of potential applications in various fields, and there are many potential future directions for its use. For example, it could be used in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, it could be used in drug delivery systems, as a therapeutic agent, or as a diagnostic tool. Furthermore, 1-Cyclopropyl-3-heptanone could be used to study the interactions between proteins and enzymes in the body, which could lead to a better understanding of how certain drugs and other compounds interact with the body. Finally, 1-Cyclopropyl-3-heptanone could be used to study the effects of environmental pollutants on the body, which could lead to a better understanding of how to protect against the harmful effects of pollution.
Métodos De Síntesis
1-Cyclopropyl-3-heptanone is synthesized using a variety of methods, including cyclopropanation, a reaction that involves the formation of a cyclopropane ring from an alkene. Cyclopropanation is typically performed using a metal-catalyzed reaction, with one of the most common catalysts being copper. In addition, 1-Cyclopropyl-3-heptanone can be synthesized using a process known as intramolecular cyclization, which involves the formation of a cyclic compound from a linear precursor. This type of reaction is typically performed using a metal-catalyzed reaction, with palladium being the most common catalyst.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-heptanone has been studied for its potential applications in scientific research. It has been used in a variety of fields, including chemistry, biology, and medicine. For example, it has been used in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and fragrances. In addition, 1-Cyclopropyl-3-heptanone has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.
Propiedades
IUPAC Name |
1-cyclopropylheptan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-10(11)8-7-9-5-6-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUHHNXSKBAOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-heptanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

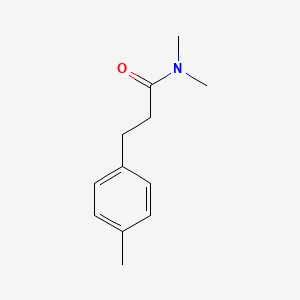
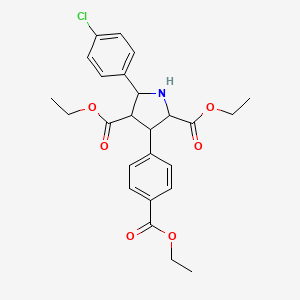
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
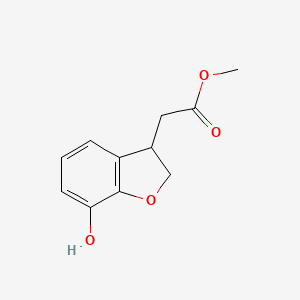
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
